4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid

Cysteine protease inhibition Michael acceptor electrophilicity Structure-activity relationship

4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid (CAS 172798-49-1) is a synthetic organic compound with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol. It belongs to the class of N-acetyl-α,β-dehydrophenylalanine (Ac-ΔPhe) derivatives conjugated to a γ-aminobutyric acid (GABA) spacer.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 172798-49-1
Cat. No. B11970717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid
CAS172798-49-1
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCCC(=O)O
InChIInChI=1S/C15H18N2O4/c1-11(18)17-13(10-12-6-3-2-4-7-12)15(21)16-9-5-8-14(19)20/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b13-10-
InChIKeyPAMUSRDIXABYTA-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid (CAS 172798-49-1): Chemical Identity and Core Structural Features for Procurement Decisions


4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid (CAS 172798-49-1) is a synthetic organic compound with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol . It belongs to the class of N-acetyl-α,β-dehydrophenylalanine (Ac-ΔPhe) derivatives conjugated to a γ-aminobutyric acid (GABA) spacer. The compound features a Z-configured α,β-unsaturated amide (Michael acceptor) within the phenylpropenoyl moiety, linked via a peptide bond to a saturated butanoic acid chain . This dual structural motif positions it as a candidate cysteine protease inhibitor, with the Michael acceptor enabling covalent modification of active-site cysteine residues, while the terminal carboxylate may engage in auxiliary binding interactions [1].

Why Generic Substitution Fails for 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid (172798-49-1) in Cysteine Protease Inhibitor Research


Structurally similar compounds within the N-acyl-dehydrophenylalanine-amino acid conjugate class cannot be freely interchanged. Three critical structural variables dictate functional outcome: the saturation state of the spacer chain (butanoic acid vs. butenoic acid), the Z/E geometry of the α,β-unsaturated amide, and the nature of the aryl substituent. The butanoic acid spacer in 172798-49-1 provides a distinct distance between the Michael acceptor and the terminal carboxylate compared to the butenoic acid analog (CAS 139200-28-5), which alters both intrinsic electrophilicity and binding geometry [1]. Substituting the phenyl ring with a 4-methoxyphenyl group (CAS 172798-51-5) introduces electronic and steric perturbations that affect active-site complementarity . Even stereochemical or geometric changes—such as E/Z isomerization—can abolish inhibitory activity, as documented for related VLA-4 integrin antagonists [2]. Therefore, procurement of the exact compound with verified Z-configuration is essential for experimental reproducibility.

Quantitative Differentiation Evidence: 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid (172798-49-1) vs. Closest Analogs


Saturated Butanoic Acid Spacer vs. α,β-Unsaturated Butenoic Acid Spacer: Intrinsic Michael Acceptor Reactivity Comparison

The target compound 172798-49-1 contains a saturated butanoic acid chain (CH2-CH2-CH2-COOH) linking the Michael acceptor to the terminal carboxylate. Its closest comparator, CAS 139200-28-5 (2-Butenoic acid analog), features an α,β-unsaturated butenoic acid spacer (CH2-CH=CH-COOH), which is itself a Michael acceptor. In the Liu & Hanzlik papain inhibition study, the butenoic acid analog (compound 1c) exhibited markedly higher reactivity than predicted by its E-group electron-withdrawing power alone, with k2/Ki values rationalized by a direct carboxylate interaction with active-site His-159 [1]. The saturated spacer in 172798-49-1 eliminates the second Michael acceptor site, reducing non-specific reactivity while preserving the primary α,β-unsaturated amide for targeted cysteine modification. This differential electrophilicity profile is critical for applications requiring reduced off-target alkylation.

Cysteine protease inhibition Michael acceptor electrophilicity Structure-activity relationship

Spacer Length and Carboxylate Positioning: Butanoic Acid (C4) vs. Butenoic Acid (C4 Unsaturated) and Propanoic Acid (C3) Analogs

The butanoic acid spacer in 172798-49-1 provides a 4-carbon distance between the amide nitrogen and the terminal carboxylate. This spacing is one methylene unit longer than propanoic acid analogs (e.g., CAS 42291-21-4, 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid ) and differs in flexibility and geometry from the rigid, planar butenoic acid spacer of CAS 139200-28-5. In papain, the S2 subsite exhibits a strong preference for phenylalanine at P2, while the S1' region accommodates varied leaving groups; the extended reach of the butanoic acid carboxylate may enable interactions with more distal residues (e.g., His-159 or Gln-19) that shorter or conformationally restricted spacers cannot achieve [1].

Protease inhibitor design Linker length optimization Binding pocket complementarity

Z-Configuration Stereochemical Integrity vs. E-Isomer Contamination Risk

The target compound is specified as the Z-isomer at the α,β-unsaturated amide, as confirmed by InChI stereochemistry (/b13-10-) and vendor documentation . In the VLA-4 integrin antagonist series, dehydrophenylalanine Z-isomers exhibited potent antagonism, whereas the corresponding E-isomers showed poor activity and differing pharmacokinetic profiles [1]. The Z-configuration enforces a specific spatial relationship between the phenyl ring and the amide carbonyl, which is essential for productive binding to target proteins. Commercial sourcing must therefore verify Z-stereochemical purity, as thermal or photochemical E/Z equilibration during synthesis or storage can generate inactive isomers.

Stereochemical purity Z/E isomerism Biological activity dependence on geometry

Phenyl vs. 4-Methoxyphenyl Substituent: Electronic and Steric Effects on Target Engagement

The closest commercially available structural analog is CAS 172798-51-5, which differs only by a 4-methoxy substituent on the phenyl ring . The electron-donating methoxy group alters the electron density of the phenyl ring and the conjugated α,β-unsaturated system, potentially reducing the electrophilicity of the Michael acceptor. Additionally, the para-methoxy group increases steric bulk at a position likely to occupy the S2 specificity pocket of papain-family proteases, which have a well-characterized preference for unsubstituted phenylalanine at P2 [1]. The unsubstituted phenyl compound (172798-49-1) therefore represents the minimal steric and electronic baseline for structure-activity studies.

Aryl substitution effects Enzyme inhibition selectivity SAR by catalog

Recommended Application Scenarios for 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid (172798-49-1) Based on Structural Differentiation Evidence


Cysteine Protease Inhibitor Lead Scaffold with Reduced Off-Target Electrophilic Burden

For laboratories developing covalent inhibitors of papain-family cysteine proteases (cathepsins B, L, C, or cruzain), 172798-49-1 provides a single-Michael-acceptor scaffold. Unlike the dual-acceptor butenoic acid analog (CAS 139200-28-5), the saturated butanoic acid spacer limits non-specific thiol reactivity while retaining the α,β-unsaturated amide for catalytic cysteine targeting [1]. Its Z-configuration and unsubstituted phenyl ring make it the optimal starting point for SAR expansion at the aryl position or spacer length.

Negative Control or Reference Compound for 4-Methoxy Analog Studies

When testing the 4-methoxyphenyl derivative (172798-51-5) in cellular or enzymatic assays, the unsubstituted parent compound (172798-49-1) serves as the essential paired control to determine the contribution of the methoxy substituent to potency, selectivity, and permeability . The 30-Da molecular weight difference also facilitates mass spectrometry-based differentiation in cellular target-engagement experiments.

Conformational Probe for Linker Length Optimization in Protease Inhibitor Design

The C4 butanoic acid chain of 172798-49-1, combined with its Z-ΔPhe core, allows systematic exploration of carboxylate placement relative to the Michael acceptor. This compound can be directly compared with propanoic acid (C3) and pentanoic acid (C5) analogs to map the distance–activity relationship for S1' or remote subsite interactions in cysteine proteases [1].

Quote Request

Request a Quote for 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.